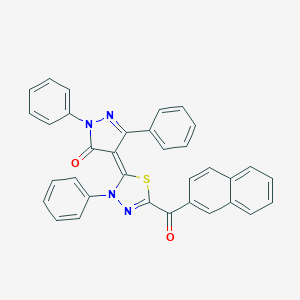![molecular formula C23H30BrN3O4 B283154 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B283154.png)
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide, also known as BPPM, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation, inflammation, and neuronal cell death. 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been found to inhibit the activation of PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and proliferation. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activation of JNK and p38 MAPK pathways, which are involved in neuronal cell death.
Biochemical and Physiological Effects:
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect neuronal cells from death. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to reduce oxidative stress and inflammation in various tissues.
实验室实验的优点和局限性
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, making it a valuable tool for further research. However, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has some limitations for lab experiments. It is relatively expensive, and its solubility in water is limited, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Furthermore, future research could focus on the development of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide derivatives with improved properties, such as increased solubility and potency.
合成方法
The synthesis of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 4-bromo-2-nitrophenol with 3-(morpholin-4-yl)propylamine to form 4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to form the final product, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide.
科学研究应用
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been studied for its potential neuroprotective effects in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C23H30BrN3O4 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC 名称 |
2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H30BrN3O4/c1-29-22-6-3-2-5-20(22)26-23(28)17-31-21-8-7-19(24)15-18(21)16-25-9-4-10-27-11-13-30-14-12-27/h2-3,5-8,15,25H,4,9-14,16-17H2,1H3,(H,26,28) |
InChI 键 |
XSKOOSKJSRJMGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3 |
规范 SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)


![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)